Myrioxazine A

Description

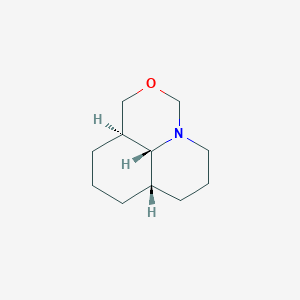

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H19NO |

|---|---|

Molecular Weight |

181.27 g/mol |

IUPAC Name |

(5R,9S,13R)-3-oxa-1-azatricyclo[7.3.1.05,13]tridecane |

InChI |

InChI=1S/C11H19NO/c1-3-9-5-2-6-12-8-13-7-10(4-1)11(9)12/h9-11H,1-8H2/t9-,10-,11+/m0/s1 |

InChI Key |

UMXDWOAONBMYJH-GARJFASQSA-N |

Isomeric SMILES |

C1C[C@H]2CCCN3[C@H]2[C@@H](C1)COC3 |

Canonical SMILES |

C1CC2CCCN3C2C(C1)COC3 |

Synonyms |

myrioxazine A |

Origin of Product |

United States |

Biosynthetic Pathways and Precursors

Proposed Biogenesis from L-Lysine

The foundational hypothesis for the biosynthesis of all Myrioneuron alkaloids, including the tricyclic Myrioxazine A, posits L-lysine as the primary precursor. nih.govpsu.edu This proposal is supported by the structural analysis of this compound and related compounds, which points to a lysine-derived framework. researchgate.netresearchgate.netresearchgate.net The biosynthetic route is thought to commence with the enzymatic modification of L-lysine, initiating a cascade of reactions that builds the core structure of the alkaloid. psu.eduuchicago.edu This shared origin connects the Myrioneuron alkaloids to other structurally related families, most notably the Nitraria alkaloids, which also derive from L-lysine. nih.govuchicago.edu

The proposed pathway begins with the decarboxylation of L-lysine to yield cadaverine. nih.govpsu.edu This intermediate then undergoes oxidative deamination, a key transformation that produces 5-aminopentanal. nih.govpsu.edu This aldehyde exists in equilibrium with its cyclic imine form, Δ¹-piperideine, which serves as a crucial building block for the subsequent dimerization and cyclization reactions that define the alkaloid's structure. nih.govresearchgate.net

Key Intermediates and Enzymatic Transformations

The biogenesis of this compound from L-lysine involves several critical intermediates and enzymatic steps that construct its characteristic tricyclic decahydroquinoline (B1201275) framework. nih.gov

Key Enzymatic Transformations:

Decarboxylation: The pathway is initiated by the removal of a carboxyl group from L-lysine, a reaction catalyzed by a decarboxylase enzyme, to form cadaverine. nih.govpsu.edu

Oxidative Deamination: Cadaverine is then subjected to oxidative deamination, which converts an amino group into an aldehyde, yielding 5-aminopentanal. nih.govpsu.edu

Key Intermediates:

L-Lysine: The primary amino acid precursor. nih.gov

Cadaverine: The product of L-lysine decarboxylation. nih.govpsu.edu

5-Aminopentanal: Formed from the oxidative deamination of cadaverine. This intermediate spontaneously cyclizes to form Δ¹-piperideine. nih.govpsu.edu

Δ¹-Piperideine: A cyclic imine that acts as a key building block. It can dimerize through a Mannich-type reaction. nih.gov

Imino-aldehyde Intermediate: A pivotal intermediate formed from Δ¹-piperideine dimerization, which leads to the decahydroquinoline core after a conjugate reduction and a subsequent Mannich cyclization. nih.govpsu.edu

From the core decahydroquinoline structure, the formation of this compound is proposed to occur through an aldehyde reduction followed by condensation with a formaldehyde (B43269) equivalent, which forms the final oxazine (B8389632) ring. nih.gov

Shared Biosynthetic Intermediates with Related Alkaloid Families (e.g., Nitraria Alkaloids)

The biosynthetic pathways of the Myrioneuron and the structurally related Nitraria alkaloids are believed to be closely intertwined, originating from the common precursor L-lysine and sharing several key intermediates. nih.govpsu.edu The divergence of these two major alkaloid classes is proposed to occur from a common imine-enamine intermediate derived from the dimerization of Δ¹-piperideine. nih.govpsu.edu

This pivotal intermediate exists as two tautomers: an imino-aldehyde and an enamine. psu.edu The biosynthetic fate of this intermediate determines whether the final product will have the characteristic framework of a Myrioneuron or a Nitraria alkaloid.

Myrioneuron Pathway: The formation of the cis-decahydroquinoline (B84933) system, the structural core of this compound and its congeners, is thought to proceed via a Mannich cyclization of the imino-aldehyde tautomer. nih.govpsu.edu

Nitraria Pathway: In contrast, the formation of the distinctive spirocyclic ring system found in Nitraria alkaloids, such as nitramine and isonitramine, occurs through the spirocyclization of the enamine tautomer. psu.edu

This bifurcation from a shared intermediate elegantly explains the structural similarities and differences between these two alkaloid families, both rooted in lysine (B10760008) metabolism. uchicago.eduresearchgate.net

Advanced Chemical Synthesis Strategies

Total Synthesis Approaches to Myrioxazine A

The initial foray into the asymmetric synthesis of this compound was reported by Bodo and coworkers, coinciding with their isolation and structural elucidation of the natural product. nih.gov Their approach established the absolute configuration of (+)-Myrioxazine A. A key feature of this synthesis was the resolution of a racemic intermediate to access the desired enantiomer.

The synthesis commenced with the construction of the 5,6,7,8-tetrahydroquinoline core from cyclohexanone. nih.gov The racemic primary alcohol, (±)-54 , was prepared, and a classical resolution was achieved by forming diastereomeric esters with (−)-camphanoyl chloride. After separation, hydrolysis afforded the enantiopure (−)-54 and (+)-54 . The crucial stereochemistry of the decahydroquinoline (B1201275) ring system was installed via a PtO₂-catalyzed hydrogenation of the pyridine ring of (−)-54 . This step, however, exhibited low diastereoselectivity, yielding a mixture of the desired cis-fused product 55 and its trans-fused diastereomer 56 . nih.gov The final cyclization of amino alcohol 55 with aqueous formaldehyde (B43269) furnished (+)-Myrioxazine A. nih.gov While groundbreaking in confirming the structure and providing access to the natural product, this early route was hampered by the inefficient resolution and the unselective hydrogenation step. nih.gov

Table 1: Key Intermediates in Bodo's Asymmetric Synthesis of (+)-Myrioxazine A

| Compound Number | Name/Description | Role in Synthesis |

|---|---|---|

| (±)-54 | Racemic primary alcohol | Precursor for resolution |

| (−)-54 | Enantiopure primary alcohol | Key intermediate after resolution |

| 55 | cis-Decahydroquinoline (B84933) amino alcohol | Direct precursor to (+)-Myrioxazine A |

| 56 | trans-Decahydroquinoline amino alcohol | Diastereomeric byproduct of hydrogenation |

A significant advancement in the synthesis of this compound was the development of racemic routes employing elegant cascade reactions to rapidly construct the core tricyclic structure. The work of Coldham and coworkers is particularly noteworthy in this regard, utilizing a nitrone formation/intramolecular [3+2] dipolar cycloaddition cascade. nih.govwhiterose.ac.uk

In their 2009 synthesis, an acyclic aldehyde 60 , containing both an alkyl chloride and an alkene, was treated with hydroxylamine hydrochloride. nih.gov This initiated a tandem sequence wherein an oxime 61 was formed, which then underwent intramolecular N-alkylation to generate a cyclic nitrone 62 . This transient nitrone immediately participated in a highly diastereoselective intramolecular [3+2] cycloaddition with the pendant alkene to furnish the tricyclic isoxazolidine 63 in good yield. nih.gov This key cascade reaction efficiently established the correct relative stereochemistry of the decahydroquinoline core. The synthesis was completed by N-O bond cleavage and subsequent cyclization with paraformaldehyde. nih.gov

A later variation by the Coldham group in 2012 employed an α-sulfonyl aldehyde 64 in a similar cascade, forming the tricyclic product 66 in high yield. nih.gov The final steps involved a sodium amalgam-mediated N-O cleavage and desulfonylation, followed by treatment with paraformaldehyde. nih.gov These cascade strategies offer a concise and efficient route to the racemic this compound scaffold, demonstrating the power of tandem reactions in complex molecule synthesis. nih.govsheffield.ac.uk

Table 2: Key Cascade Reactions in the Racemic Synthesis of this compound

| Precursor | Key Intermediate | Product of Cascade | Key Transformation |

|---|---|---|---|

| Aldehyde 60 | Nitrone 62 | Tricycle 63 | Tandem oxime formation/N-alkylation/intramolecular nitrone [3+2] cycloaddition nih.gov |

More recent synthetic efforts have focused on developing highly efficient and stereocontrolled enantioselective routes to this compound, avoiding the limitations of classical resolution and low diastereoselectivity. These modern approaches leverage chiral auxiliaries, inductors, and catalytic asymmetric methods to establish the key stereocenters.

An elegant enantioselective synthesis of (−)-Myrioxazine A was developed by Amat and coworkers, employing a phenylglycinol-derived chiral auxiliary to control the stereochemical outcome. nih.govsciprofiles.com Their strategy commenced with the readily available (R)-phenylglycinol-derived tricyclic lactam 1 . nih.gov This chiral scaffold served as a platform for the stereoselective introduction of substituents.

A key step in their synthesis was the reaction of the perhydrooxazoloquinoline 2 with formaldehyde. nih.gov This reaction was found to be reversible and temperature-dependent, allowing for the regioselective formation of the C8-substituted hydroxymethyl derivative 13 . The chiral inductor guided the facial selectivity of this addition. The synthesis was then advanced by the reductive cleavage of the oxazolidine ring of 13 with DIBAL, which proceeded with excellent stereoselectivity to afford the cis-decahydroquinoline 27 . nih.gov Subsequent removal of the chiral auxiliary via catalytic hydrogenation yielded the 8-hydroxymethyl-decahydroquinoline 28 , a direct precursor to (−)-Myrioxazine A. nih.gov This strategy highlights the effective use of a recoverable chiral auxiliary to direct the formation of multiple stereocenters.

While specific applications of catalytic asymmetric methods directly to the total synthesis of this compound are still emerging, the principles are highly relevant for the construction of its key structural motifs, particularly the challenging quaternary stereocenters present in more complex members of the Myrioneuron alkaloid family. acs.orgresearchgate.net The development of catalytic enantioselective methods for the formation of quaternary stereocenters is a vibrant area of research. researchgate.net For instance, palladium-catalyzed enantioselective allylic alkylation has been used to generate all-carbon quaternary centers in the synthesis of related Myrioneuron alkaloids like (−)-myrifabral A and B. researchgate.net Such catalytic methods, which can involve transition metals like palladium or copper with chiral ligands, offer a powerful and atom-economical approach to establishing complex stereochemical arrays and are poised to be applied to future generation syntheses of this compound and its analogues. acs.org

Contemporary Enantioselective Synthetic Routes

Key Synthetic Transformations and Methodological Innovations

The synthesis of this compound has been a fertile ground for the application and development of key synthetic transformations. The most prominent of these is the intramolecular nitrone dipolar cycloaddition , which forms the cornerstone of the cascade reactions developed by Coldham. nih.govwhiterose.ac.uk This transformation allows for the rapid and stereoselective construction of two rings and multiple stereocenters in a single pot, showcasing a high degree of synthetic efficiency.

Another critical transformation is the stereoselective reduction of a tetrahydropyridine ring to form the cis-fused decahydroquinoline core. While challenging in the initial asymmetric synthesis, subsequent work has focused on achieving higher levels of diastereocontrol in this step through substrate control or the use of specific catalytic systems.

The use of chiral auxiliaries , such as (R)-phenylglycinol, represents a significant methodological innovation in the context of this compound synthesis. nih.gov This approach allows for the translation of the stereochemical information from the auxiliary to the target molecule through a series of diastereoselective reactions, ultimately providing an enantiopure product.

Furthermore, the strategies employed have led to innovations in the construction of the decahydroquinoline nucleus itself. For example, the use of a tandem Mannich/amidation reaction has been reported for the rapid assembly of the bicyclic piperidine core found in related alkaloids. nih.gov These methodological advances not only provide access to this compound but also enrich the toolbox of synthetic chemists for the construction of other complex nitrogen-containing natural products.

Intramolecular Nitrone Cycloadditions

A key strategy in the synthesis of the this compound core structure involves an intramolecular [3+2] cycloaddition of a nitrone with an alkene. This approach is often integrated into a cascade sequence, providing rapid access to the fused tricyclic amine skeleton.

In one notable synthesis of (±)-myrioxazine A, the process begins with an acyclic aldehyde precursor. acs.orgacs.org This starting material undergoes a one-pot reaction that involves condensation with hydroxylamine, followed by a cyclization (N-alkylation) to form a cyclic nitrone intermediate. nih.gov This nitrone then immediately participates in an intramolecular 1,3-dipolar cycloaddition with a tethered alkene dipolarophile. rsc.org This key transformation constructs a fused isoxazolidine ring, establishing the core tricyclic system of the target molecule with complete regio- and stereoselectivity. acs.org The resulting product from this cascade is then converted in two subsequent steps to (±)-myrioxazine A. acs.orgnih.gov This methodology has proven effective for building complex, nitrogen-containing heterocyclic compounds from simple, linear starting materials. acs.org

| Starting Material | Key Reagents | Key Transformation | Intermediate | Ref. |

| Acyclic enolizable aldehyde | Hydroxylamine | Condensation/N-alkylation/Intramolecular Nitrone Cycloaddition | Fused isoxazolidine | nih.gov |

| 6-heptenenitrile | 1. LDA, 3-bromo-1-propanol (TMS ether) 2. DIBAL-H | Nitrile alkylation and reduction to aldehyde | Aldehyde precursor for cascade | acs.orgxmu.edu.cn |

Mannich-type Cyclizations and Michael Additions

Mannich-type reactions and Michael additions are pivotal in constructing the decahydroquinoline (DHQ) nucleus of this compound, particularly for installing substituents and setting key stereocenters.

The enantioselective total synthesis of (−)-Myrioxazine A utilizes a Michael addition as a crucial step for creating a C4a all-carbon quaternary stereocenter. nih.gov The synthesis employs an enantiopure (R)-phenylglycinol-derived perhydrooxazoloquinoline intermediate. nih.govacs.org This intermediate reacts with Michael acceptors, such as methyl vinyl ketone, through an enamine intermediate. nih.gov This conjugate addition proceeds with high stereoselectivity, which is attributed to a 1,4-asymmetric induction from the single stereocenter located in a conformationally flexible exocyclic part of the molecule. nih.gov Theoretical studies have helped to clarify the mechanistic details of this highly selective Michael addition. nih.govacs.org While Mannich-type reactions are instrumental in the synthesis of related Myrioneuron alkaloids like (±)-myrioneurinol, where they are used to assemble the tricyclic core, the Michael addition is the more prominently featured reaction in the direct lineage to this compound's quaternary center. researchgate.netnih.gov

| Intermediate | Reagent | Reaction Type | Key Feature | Ref. |

| (R)-Phenylglycinol-derived perhydrooxazoloquinoline | Methyl vinyl ketone | Michael Addition | 1,4-asymmetric induction | nih.gov |

| Enamine of perhydrooxazoloquinoline | Formaldehyde | Reversible addition | Regioselective functionalization at C8 | nih.govacs.org |

Strategies for Quaternary Carbon Stereocenter Formation

The stereocontrolled synthesis of quaternary carbon centers is a significant challenge in organic synthesis, and its resolution is central to the total synthesis of (−)-Myrioxazine A. nih.govnih.gov The strategy hinges on the use of a chiral auxiliary to direct the stereochemical outcome of a carbon-carbon bond-forming reaction.

In the synthesis of (−)-Myrioxazine A, an enantiopure platform derived from (R)-phenylglycinol is used to construct a perhydrooxazoloquinoline intermediate. nih.govacs.org This key intermediate serves as a scaffold to control the stereoselective formation of a C4a all-carbon quaternary stereocenter. nih.gov The crucial bond formation is achieved through a Michael addition of an enamine, derived from the intermediate, to an appropriate Michael acceptor. nih.govacs.org The remarkable stereoselectivity of this transformation is achieved through 1,4-asymmetric induction guided by the remote chiral center in the phenylglycinol moiety. nih.gov Following the successful installation of the quaternary center, the synthesis proceeds with the reductive cleavage of the oxazolidine ring and removal of the chiral auxiliary to yield the target decahydroquinoline core. nih.gov This approach provides enantioselective access to decahydroquinolines with a C4a quaternary stereocenter from a common, chiral intermediate. nih.govacs.org

| Chiral Auxiliary | Key Intermediate | Bond-Forming Reaction | Stereocenter Formed | Ref. |

| (R)-Phenylglycinol | Perhydrooxazoloquinoline | Michael Addition | C4a all-carbon quaternary stereocenter | nih.govacs.org |

Cascade and Tandem Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes that combine multiple transformations into a single operation without isolating intermediates. wikipedia.orgrsc.org This strategy is a hallmark of several synthetic routes toward this compound, enabling a rapid increase in molecular complexity from simple acyclic precursors. xmu.edu.cn

| Reaction Sequence | Number of Steps (One-Pot) | Key Events | Product | Ref. |

| Cascade Reaction | 3 | 1. Condensation 2. Cyclization (N-alkylation) 3. Dipolar Cycloaddition | Fused tricyclic amine | acs.orgacs.orgnih.gov |

Biological Activities and Molecular Mechanisms

In Vitro Biological Activities within the Myrioneuron Alkaloid Class

Research into the Myrioneuron alkaloids has revealed a spectrum of in vitro biological activities, including antimalarial, cytotoxic, and antiviral properties. nih.govrsc.orgrsc.orgnih.gov

Antimalarial Potential (General Alkaloid Family Context)

Several members of the Myrioneuron alkaloid family have demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govnih.gov For instance, myrioneurinol (B1263039) has shown activity with an IC₅₀ value of 11 μg/mL. nih.gov Notably, this antimalarial effect is not thought to be a result of general cytotoxicity, as myrioneurinol exhibited only weak inhibition of KB cell proliferation (IC₅₀ = 26 μg/mL). nih.gov More potent antimalarial activity has been observed for other alkaloids in this class, such as myrionidine (IC₅₀ = 0.3 μg/mL) and schoberine (IC₅₀ = 4 μg/mL) against P. falciparum. nih.gov The significant antimalarial activity of (-)-myrionidine and its synthetic enantiomer has been highlighted in several studies. nih.govacs.orgfigshare.com

Cytotoxic Activities against Cancer Cell Lines (General Alkaloid Family Context)

The cytotoxic potential of Myrioneuron alkaloids against various cancer cell lines has also been a subject of investigation. nih.govrsc.org While significant cytotoxic effects are not widespread across the entire class, certain members have shown notable activity. nih.gov For example, myrifabine, a decacyclic heterodimeric alkaloid, has demonstrated cytotoxicity towards multiple human tumor cell lines with IC₅₀ values ranging from 16.4 to 21.2 μM. nih.gov Myrionamide has also exhibited weak cytotoxicity against HeLa, A549, and COLO-205 cell lines, with IC₅₀ values between 35.2 and 38.7 μM. nih.gov In contrast, some of the simpler tricyclic members, like Myrioxazine A, and other more complex alkaloids like myrioneurinol, have shown weak inhibitory activity against KB cells. nih.govpsu.edu

Table 1: Cytotoxic Activities of Selected Myrioneuron Alkaloids

| Compound | Cell Line(s) | IC₅₀ (µM) | Reference |

| Myrifabine | Multiple human tumor cell lines | 16.4–21.2 | nih.gov |

| Myrionamide | HeLa, A549, COLO-205 | 35.2–38.7 | nih.gov |

| Myrioneurinol | KB cells | 26 (μg/mL) | nih.gov |

| Myrionidine | KB cells | 6 (μg/mL) | nih.gov |

| Schoberine | KB cells | 20 (μg/mL) | nih.gov |

Antiviral Properties (e.g., Hepatitis C Virus Inhibition, General Alkaloid Family Context)

A noteworthy biological activity of the Myrioneuron alkaloid family is the inhibition of the hepatitis C virus (HCV). nih.govresearchgate.netnih.gov Several compounds have shown promising anti-HCV activity. For example, myriberine A was reported to effectively inhibit HCV. psu.edunih.gov A mixture of inseparable anomers, referred to as cluster A ((±)-β-myrifabral A and (±)-α-myrifabral A), and another mixture, cluster B ((±)-β-myrifabral B and (±)-α-myrifabral B), inhibited HCV replication with IC₅₀ values of 4.7 μM and 2.2 μM, respectively. nih.govdovepress.com A derivative of cluster A, (±)-13α-methoxymyrifabral A, showed even more potent inhibition with an IC₅₀ of 0.9 μM. dovepress.com These compounds exhibited lower cytotoxicity than the positive control, telaprevir. nih.govdovepress.com Other alkaloids from Myrioneuron faberi, such as myrifamines, have also demonstrated significant inhibitory activity against HCV. researchgate.netresearchgate.net

Table 2: Anti-HCV Activity of Selected Myrioneuron Alkaloids

| Compound/Cluster | IC₅₀ (µM) | Reference |

| Cluster A | 4.7 | nih.govdovepress.com |

| Cluster B | 2.2 | nih.govdovepress.com |

| (±)-13α-methoxymyrifabral A | 0.9 | dovepress.com |

| Myriberine A | 8.49 (mg/ml) | nih.gov |

Exploration of Structure-Activity Relationships (SAR)

Understanding the relationship between the structure of the Myrioneuron alkaloids and their biological activity is crucial for the development of new therapeutic agents. researchgate.net

Contribution of Stereochemistry to Biological Activity

The stereochemistry of the Myrioneuron alkaloids plays a critical role in their biological function. The total asymmetric synthesis of molecules like (-)-myrionidine, (-)-schoberine, and their enantiomers and epimers has allowed for the determination of their absolute configurations and has been instrumental in evaluating their biological activities. nih.govresearchgate.net For instance, both (-)-myrionidine and its synthetic enantiomer displayed significant antimalarial activity, highlighting that the specific spatial arrangement of atoms is key to their interaction with biological targets. nih.govacs.org The synthesis of enantiomerically pure forms of these complex molecules is a key step in unlocking the full potential of this class of compounds. nih.gov

Influence of Core Decahydroquinoline (B1201275) Moiety on Bioactivity

The core decahydroquinoline framework is a defining structural feature of the Myrioneuron alkaloids. nih.govnih.govpsu.edu This motif is often fused to other ring systems, such as oxazine (B8389632), diazine, or cyclohexane (B81311) rings, creating a diverse array of complex polycyclic structures. nih.govnih.gov The cis-decahydroquinoline (B84933) moiety, in particular, is a common element in many of these alkaloids. psu.eduresearchgate.netnih.gov The biosynthetic pathway is thought to involve the Mannich cyclization of an imino-aldehyde tautomer to form this cis-decahydroquinoline system. psu.edu The specific nature and orientation of the substituents and fused rings on this core structure are believed to significantly influence the biological activity profile of each alkaloid. nih.govrsc.orgrsc.org

A Deep Dive into the Chemical Compound this compound

This compound is a tricyclic alkaloid belonging to the broader family of Myrioneuron alkaloids, a class of natural products isolated from plants of the Myrioneuron genus. nih.gov These compounds are characterized by a core decahydroquinoline framework, often fused to other ring systems, creating complex and stereochemically rich structures. nih.govnih.gov This article explores the biological activities and molecular mechanisms of this compound, with a focus on the critical role of its stereochemistry and the hypothesized mechanisms of the wider alkaloid family.

The three-dimensional structure of a molecule is paramount to its biological function, and this compound is a compelling example of this principle. Its structure features a quaternary stereocenter, a carbon atom bonded to four other non-hydrogen atoms, which is a key feature that significantly influences its biological profile. acs.orgsciprofiles.com

Quaternary carbon stereocenters are a predominant feature in many natural products and are associated with several advantageous properties. acs.orgresearchgate.net They impart a high degree of conformational rigidity to the molecular scaffold. acs.orgwhiterose.ac.uk This rigidity reduces the entropic penalty that occurs when a flexible molecule binds to a biological target, which can lead to more effective and selective binding to proteins or other cellular components. acs.org Molecules rich in sp³-hybridized centers and complex three-dimensional shapes, such as those with quaternary centers, are increasingly recognized for their potential to interact with novel biological targets compared to flatter, aromatic compounds. acs.orgresearchgate.netresearchgate.net

For alkaloids in the Myrioneuron family, which includes this compound, the specific arrangement of atoms at these stereocenters is crucial for their biological potency and selectivity. Studies on related decahydroquinoline alkaloids have demonstrated that even minor changes in stereochemistry can lead to significant differences in activity. For instance, the antimalarial and cytotoxic potency of the Myrioneuron alkaloid myrionidine is highly dependent on its stereochemistry. researchgate.net This highlights that the precise spatial orientation of substituent groups, locked in place by the rigid core, is a determining factor in the molecule's ability to interact effectively with its biological target. mdpi.com

Table 1: Biological Activities of Select Myrioneuron Alkaloids

| Compound | Activity Type | Target | Reported Potency (IC₅₀) | Source |

|---|---|---|---|---|

| Myrioneurinol | Antimalarial | Plasmodium falciparum | 11 µg/mL | nih.gov |

| Myrioneurinol | Cytotoxicity | KB cell line | 26 µg/mL | nih.gov |

| Myrionidine | Antimalarial | P. falciparum | 0.3 µg/mL | nih.gov |

| Myrionidine | Cytotoxicity | KB cell line | 6 µg/mL | nih.gov |

| Schoberine | Antimalarial | P. falciparum | 4 µg/mL | nih.gov |

| Schoberine | Cytotoxicity | KB cell line | 20 µg/mL | nih.gov |

| Myrifabrals (Cluster A) | Anti-HCV | Hepatitis C Virus | 4.7 µM | researchgate.net |

| Myrifabrals (Cluster B) | Anti-HCV | Hepatitis C Virus | 2.2 µM | researchgate.net |

While the specific molecular targets for this compound have not been fully elucidated, investigations into the broader Myrioneuron alkaloid family provide significant clues into their potential mechanisms of action. These compounds are believed to originate biosynthetically from L-lysine, which undergoes a series of complex cyclizations to form the characteristic decahydroquinoline core. nih.govnih.gov

The Myrioneuron family of alkaloids exhibits a range of interesting biological properties, suggesting they interact with multiple cellular pathways. nih.govresearchgate.net Key activities reported for the family include:

Antimalarial Activity: Several Myrioneuron alkaloids, such as myrioneurinol and myrionidine, have demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govnih.gov

Antiviral Activity: Certain alkaloids from Myrioneuron faberi that possess a cyclohexane-fused octahydroquinolizine skeleton have been shown to inhibit the replication of the Hepatitis C Virus (HCV). researchgate.netresearchgate.nettandfonline.comacs.org

Antibacterial Activity: Some members of the family have shown activity against Gram-positive bacteria, including Staphylococcus aureus. nih.govnih.gov

Cytotoxicity: Cytotoxic effects against various cancer cell lines, such as KB, HeLa, A549, and COLO-205, have been observed for several Myrioneuron alkaloids. nih.govresearchgate.net

These diverse activities suggest that the alkaloids may act on fundamental cellular processes. The amphiphilic nature of many alkaloids allows them to incorporate into cell membranes, potentially altering membrane properties and, consequently, the function of membrane-bound proteins like ion channels and receptors. frontiersin.org

The precise molecular interactions of this compound with its biological targets remain an area of active investigation. However, based on its structure and the activities of related compounds, several binding modes can be hypothesized.

The rigid, three-dimensional structure conferred by the quaternary stereocenter is critical for selective binding. acs.org This structural feature creates a well-defined shape that can fit into specific protein binding pockets, a stark contrast to more flexible or planar molecules. acs.org Theoretical calculations on the formation of this compound's precursors have been used to understand the high stereoselectivity of its synthesis, which in turn dictates the final shape responsible for its biological function. nih.gov

For some related alkaloids, proposed mechanisms include the inhibition of enzymes like acetylcholinesterase or the non-competitive blocking of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.comub.edumdpi.com It has been speculated that the mode of action for certain classes of related alkaloids may involve DNA intercalation and subsequent oxidative damage. mdpi.com The ability of the nitrogen atom within the alkaloid structure to be protonated at physiological pH is also crucial, as the resulting cation can form strong ionic interactions within a biological target's binding site, a common feature in the mechanism of glycosidase inhibitors. acs.org

Analogues, Derivatives, and Structural Modifications

Naturally Occurring Myrioxazine A Analogues

This compound is part of a large and growing family of over 35 Myrioneuron alkaloids isolated primarily from plants of the Myrioneuron genus, such as Myrioneuron nutans, found in Southeast Asia. nih.govpsu.edu These alkaloids, while structurally diverse, are believed to share a common biosynthetic pathway originating from L-lysine. psu.edu They are characterized by a core decahydroquinoline (B1201275) (DHQ) framework, which is fused to other heterocyclic or carbocyclic rings, resulting in complex polycyclic systems ranging from tricyclic to decacyclic structures. nih.gov

The structural diversity among these natural analogues arises from variations in oxidation state, connectivity, and the number of monomer units. nih.gov this compound itself is a tricyclic alkaloid, representing one of the simpler structures in the family. psu.edu Its closest analogue is Myrioxazine B, its C-5,10 epimer, which was isolated alongside it. nih.gov Other members represent more complex scaffolds, including tetracyclic, pentacyclic, and even dimeric decacyclic structures. psu.edu The investigation of these naturally occurring analogues provides insight into nature's methods for generating molecular diversity and offers a range of compounds for biological screening. For instance, various Myrioneuron alkaloids have shown promising biological activities, including antimalarial, cytotoxic, and anti-hepatitis C virus (HCV) properties. psu.eduuchicago.edu

Below is a table of selected naturally occurring analogues of this compound, highlighting their structural complexity.

| Analogue Name | Structural Class | Noteworthy Features | Source Genus |

| This compound | Tricyclic | 1,3-oxazine ring fused to a cis-decahydroquinoline (B84933) core. psu.edu | Myrioneuron |

| Myrioxazine B | Tricyclic | Epimer of this compound. nih.gov | Myrioneuron |

| Schoberine | Tetracyclic | Contains a 1,3-diazine subunit. psu.edu | Myrioneuron |

| Myrioneurinol (B1263039) | Tetracyclic | Possesses a complex, fused tetracyclic scaffold with moderate antimalarial activity. psu.eduuchicago.edu | Myrioneuron |

| Myriberine A | Pentacyclic | Reported to effectively inhibit the hepatitis C virus. psu.edu | Myrioneuron |

| Myrobotinol | Hexacyclic | Exhibits cytotoxicity against KB cell lines. psu.edu | Myrioneuron |

| Myrifabine | Decacyclic | A dimeric alkaloid with a novel decacyclic skeleton and 12 chiral centers. psu.edu | Myrioneuron |

Synthetic Derivatives for Enhanced Biological Activity

The synthesis of derivatives of this compound and its analogues is a key strategy for conducting structure-activity relationship (SAR) studies and potentially improving therapeutic properties. However, compared to the extensive research on the total synthesis of the natural products themselves, the systematic synthesis and evaluation of derivatives for enhanced bioactivity is a less explored area. uchicago.edu Much of the existing synthetic work has focused on creating derivatives as intermediates for the total synthesis of the natural alkaloids or for confirming their absolute configurations. nih.govresearchgate.net

Despite the limited scope, some findings point toward the potential of derivatization:

An ester derivative of (+)-myrobotinol , a more complex hexacyclic analogue of this compound, was reported to show promising cytotoxicity against KB cell lines, indicating that modification of functional groups can influence biological activity. psu.edu

The enantiomer of the natural alkaloid (-)-myrionidine was synthesized and showed significant antimalarial activity against Plasmodium falciparum, demonstrating that stereochemistry is a critical factor in the bioactivity of this class of compounds. researchgate.netresearchgate.net

Research has highlighted that while various Myrioneuron alkaloids exhibit a range of biological activities, from antimalarial to anti-HCV, establishing a clear and comprehensive structure-activity relationship has been challenging. uchicago.eduresearchgate.net The complex, three-dimensional structures of these alkaloids mean that even small modifications can lead to significant conformational changes, affecting their interaction with biological targets. The development of synthetic routes that allow for the flexible creation of a library of derivatives is essential for future SAR studies. Current synthetic methods provide access to key precursors, such as substituted decahydroquinolines, which could serve as starting points for the generation of diverse derivatives for systematic biological evaluation. researchgate.netnih.gov

Analytical and Spectroscopic Characterization Techniques

Advanced NMR Spectroscopy for Structural Elucidation (2D NMR)

The structural framework of Myrioxazine A was primarily deciphered using Nuclear Magnetic Resonance (NMR) spectroscopy. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments were crucial for establishing the complete bonding network and relative stereochemistry. researchgate.netresearchgate.net The elucidation process relies on a suite of experiments that reveal through-bond and through-space correlations between nuclei.

Key 2D NMR experiments used in the structural analysis include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (²J or ³J coupling). For this compound, COSY spectra would have been used to trace the proton-proton networks within the decahydroquinoline (B1201275) core, establishing the connectivity of the aliphatic chains. psu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of carbon signals based on their attached, and more easily distinguished, proton signals. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to four bonds). HMBC is vital for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons), which are invisible in HSQC. Correlations from protons to the quaternary carbons and across the ring junctions of this compound would have been essential to assemble the complete tricyclic skeleton. psu.edursc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous experiments which show through-bond connectivity, NOESY reveals through-space proximity of protons. This is critical for determining the relative stereochemistry of the molecule. By observing which protons are close to each other, the spatial arrangement of substituents and the fusion of the rings can be determined.

The combined data from these experiments allowed for the complete assignment of all proton and carbon signals and confirmed the relative configuration of the stereocenters within the molecule. researchgate.netresearchgate.net

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | Key HMBC Correlations | Key NOESY Correlations |

|---|---|---|---|---|

| 2 | ~70.1 | ~4.5 (d), ~3.8 (d) | C-4, C-10b | H-4, H-10b |

| 4 | ~55.2 | ~2.9 (m) | C-2, C-5, C-10b | H-2, H-5ax |

| 5 | ~30.5 | ~1.8 (m), ~1.3 (m) | C-4, C-6, C-10b | H-4, H-6ax |

| 6 | ~25.8 | ~1.6 (m), ~1.4 (m) | C-5, C-7, C-7a | H-5ax, H-7ax |

| 7 | ~26.1 | ~1.7 (m), ~1.5 (m) | C-6, C-7a, C-8 | H-6ax, H-8ax |

| 7a | ~60.3 | ~2.5 (m) | C-6, C-7, C-8, C-10b | H-7, H-8, H-10b |

| 8 | ~48.9 | ~2.8 (m), ~2.2 (m) | C-7, C-7a, C-9 | H-7a, H-9 |

| 9 | ~22.4 | ~1.9 (m), ~1.2 (m) | C-8, C-10, C-10a | H-8, H-10a |

| 10 | ~33.1 | ~1.8 (m), ~1.1 (m) | C-9, C-10a, C-10b | H-9, H-10a |

| 10a | ~35.6 | ~2.1 (m) | C-9, C-10, C-10b | H-9, H-10, H-10b |

| 10b | ~65.7 | ~2.3 (m) | C-2, C-4, C-5, C-7a, C-10a | H-2, H-4, H-7a, H-10a |

Note: The data in this table is illustrative and represents typical chemical shift ranges and correlations for the this compound scaffold based on related compounds. It is intended to demonstrate how NMR data is used for structural elucidation.

Mass Spectrometry for Molecular Characterization

Mass spectrometry was fundamental in determining the molecular weight and elemental formula of this compound. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would provide a highly accurate mass measurement of the protonated molecule [M+H]⁺. This precise mass is used to calculate the elemental composition, which for this compound was determined to be C₁₁H₁₉NO. This formula was critical for calculating the degree of unsaturation (three), providing an early clue to its tricyclic nature.

| Technique | Parameter | Finding |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula | C₁₁H₁₉NO |

| HRMS-ESI | Accurate Mass [M+H]⁺ | Consistent with the calculated mass for C₁₁H₂₀NO⁺ |

| Calculated Mass | Monoisotopic Mass | 181.1467 g/mol |

X-ray Crystallography for Absolute Configuration Determination

While X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, a suitable single crystal of natural this compound was not obtained for analysis. researchgate.netchem-soc.si Instead, its absolute stereochemistry was unequivocally established through total asymmetric synthesis. researchgate.netresearchgate.netnih.gov

This strategy involves synthesizing the molecule from a starting material of known absolute configuration (a chiral pool starting material) or using a chiral catalyst to control the stereochemistry at each step. By synthesizing a specific enantiomer, (+)-Myrioxazine A, and comparing its spectroscopic data and optical rotation ([α]D) to that of the natural product, the absolute configuration of the natural isolate could be confirmed. nih.gov

In the broader context of the Myrioneuron alkaloids, X-ray crystallography has been successfully applied to synthetic intermediates. thieme-connect.denih.gov For example, a key precursor in a synthetic route can be crystallized and its absolute structure determined by X-ray diffraction. nih.govrsc.org Since the subsequent chemical transformations to the final natural product are known and stereochemically defined, the absolute configuration of the intermediate can be directly correlated to that of the final product, thereby confirming its structure without needing to crystallize the natural product itself. mit.edu

Conclusions and Future Research Directions

Summary of Current Research Landscape

Myrioxazine A is a member of the Myrioneuron alkaloids, a family of over 35 structurally diverse natural products isolated from plants of the Myrioneuron genus, which belongs to the large Rubiaceae family. nih.govthieme-connect.com These alkaloids are characterized by a core decahydroquinoline (B1201275) framework. nih.govthieme-connect.com First isolated in 2002 from Myrioneuron nutans by Bodo and coworkers, this compound and its epimer Myrioxazine B were the initial members of this class to be identified. nih.govthieme-connect.comresearchgate.net

The current research landscape for this compound has been overwhelmingly dominated by synthetic chemistry. nih.govresearchgate.net The primary focus has been on the development of total syntheses to confirm its proposed tricyclic structure and to establish efficient and stereocontrolled routes to its complex architecture. nih.govuchicago.edu Several distinct synthetic strategies have been successfully executed, ranging from the initial asymmetric synthesis to more recent and higher-yielding racemic approaches employing cascade reactions. nih.govthieme-connect.comacs.org

While the broader Myrioneuron alkaloid family has been shown to possess a range of interesting biological properties, including antimalarial, antibacterial, cytotoxic, and anti-hepatitis C virus (HCV) activities, dedicated biological studies on this compound are notably sparse. nih.govpsu.eduresearchgate.net Much of the reported bioactivity, such as cytotoxicity against KB cell lines and antimalarial action against Plasmodium falciparum, has been attributed to more complex members of the family, like myrioneurinol (B1263039) and myrifabine. nih.govpsu.edu Consequently, the biological potential of this compound itself remains largely unexplored, representing a significant gap in the current body of research.

Challenges and Opportunities in this compound Synthesis

Opportunities for future synthetic endeavors lie in the development of novel catalytic and asymmetric methods to further enhance efficiency and stereocontrol. researchgate.netsheffield.ac.uk The design of new cascade reactions that can form multiple rings and stereocenters in a single operation remains a promising avenue. sheffield.ac.ukresearchgate.net Achieving a scalable synthesis is a crucial next step, as it would enable the production of sufficient quantities of this compound and its analogues for comprehensive biological evaluation. uchicago.edu

Table 1: Comparison of Key Synthetic Routes to this compound

| Synthetic Strategy | Key Reaction Step(s) | Stereochemistry | Overall Yield | Reference(s) |

|---|---|---|---|---|

| Bodo et al. (2002) | Michael addition, cyclization from cyclohexanone, classical resolution, and hydrogenation. | Asymmetric ((+)-Myrioxazine A) | 1.5% | nih.gov, thieme-connect.com |

| Coldham et al. (2009) | Tandem oxime formation/N-alkylation/intramolecular nitrone [3+2] cycloaddition cascade. | Racemic ((±)-Myrioxazine A) | 42% | nih.gov, acs.org |

| Coldham et al. (2012) | Similar cascade to 2009 route using an α-sulfonyl aldehyde, followed by N-O cleavage and desulfonylation. | Racemic ((±)-Myrioxazine A) | High Yield | nih.gov, thieme-connect.com |

Future Directions in Biological Activity Profiling and Mechanism of Action Studies

A significant future direction for this compound research is the systematic and thorough investigation of its biological activity. nih.gov While related Myrioneuron alkaloids are known to be bioactive, the specific profile of this compound is largely unknown. nih.govpsu.edu The availability of efficient synthetic routes now makes it feasible to produce the quantities of pure material needed for broad biological screening against various cell lines (e.g., cancer), pathogens (bacteria, fungi, parasites), and viral targets. sheffield.ac.uk

Given that formal syntheses of this compound also provide a pathway to other alkaloids like myrionidine and schoberine, which have been noted for their antimalarial potential, a focused investigation of this compound against Plasmodium falciparum and other parasites is a logical starting point. nih.govacs.orgnih.gov Furthermore, its activity against the hepatitis C virus (HCV) should be explored, as this is a known activity for other members of its natural product family. nih.govresearchgate.net

Beyond initial activity screening, future work must delve into its mechanism of action (MoA) for any confirmed biological effects. Identifying the specific molecular target(s) of this compound is paramount. This can be achieved through techniques such as affinity chromatography, proteomics, or genetic screening approaches. Elucidating the MoA is critical for understanding how the compound functions at a molecular level and for guiding further development. orcid.org

Potential for Lead Compound Development and Chemical Probe Applications

This compound possesses significant potential as a scaffold for drug discovery. Its unique and rigid tricyclic structure makes it an attractive starting point for the development of a lead compound. ub.eduresearchgate.net A lead compound is a chemical entity with promising pharmacological activity that serves as the foundation for chemical modifications to improve potency, selectivity, and pharmacokinetic properties. wikipedia.orglibretexts.orgjetir.org The decahydroquinoline core is a privileged structure found in numerous biologically active natural products, further underscoring its potential. ub.eduub.edu

A key future direction is the creation of a focused library of this compound analogues. By leveraging the established synthetic routes, medicinal chemists can systematically modify different positions on the molecule's scaffold. This would enable detailed structure-activity relationship (SAR) studies, providing critical insights into which structural features are essential for biological activity. libretexts.org Such studies are fundamental to optimizing a lead compound into a viable drug candidate. nih.gov

Furthermore, should this compound be found to interact potently and selectively with a specific biological target, it could be developed into a valuable chemical probe. Chemical probes are small molecules used as tools to study the functions of proteins and other biomolecules within a complex biological system. This would involve derivatizing the this compound structure with reporter tags (e.g., fluorescent dyes, biotin) or photo-affinity labels to facilitate the identification and study of its cellular binding partners. This application would extend the utility of this compound from a potential therapeutic agent to a fundamental research tool.

Q & A

Q. What are the established synthetic routes for Myrioxazine A, and what experimental conditions are critical for reproducibility?

this compound is synthesized via enantioselective cyclocondensation of δ-keto acids with chiral amino alcohols (e.g., (R)-phenylglycinol or (1S,2R)-1-amino-2-indanol). Key steps include reflux in toluene (74% yield), diastereomer separation using HBF₄·Et₂O and m-CPBA, and final reduction with LiAlH₄/AlCl₃ (75% yield) . Reproducibility hinges on strict adherence to anhydrous conditions (KF in DMF) and precise stoichiometric ratios of reagents. Experimental protocols must align with journal guidelines for reporting synthetic procedures, including characterization data (NMR, HPLC) and purity validation .

Q. How can researchers confirm the stereochemical configuration of this compound?

Stereochemical validation requires a combination of X-ray crystallography, NOESY NMR, and chiral HPLC. For this compound, dynamic kinetic resolution during cyclocondensation ensures enantiopurity, but post-synthesis analysis must confirm the cis-decahydroquinoline structure. Comparative studies with known standards and computational modeling (e.g., DFT calculations) are recommended to resolve ambiguities .

Q. What are the primary challenges in characterizing this compound’s physicochemical properties?

Challenges include isolating stereoisomers due to conformational flexibility, optimizing chromatographic separation (e.g., using chiral stationary phases), and validating purity (>95% by HPLC). Researchers should document solvent-dependent solubility and stability profiles (e.g., in MeOH or CH₂Cl₂) to guide bioassay design .

Advanced Research Questions

Q. How can dynamic kinetic resolution (DKR) be leveraged to improve stereoconvergence in this compound synthesis?

DKR involves equilibrating stereoisomers under reaction conditions that favor a single enantiomer. For this compound, chiral auxiliaries (e.g., amino alcohols) and acid catalysts (HBF₄·Et₂O) promote desymmetrization of enantiotopic groups. Researchers must monitor reaction kinetics (via in situ IR or LC-MS) to optimize temperature and catalyst loading, ensuring >90% enantiomeric excess (ee) .

Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved during structural elucidation?

Contradictions often arise from solvent effects, dynamic conformers, or crystallographic packing. Mitigation strategies include:

Q. What methodologies are suitable for studying this compound’s structure-activity relationships (SAR) in alkaloid biosynthesis?

SAR studies require:

- Synthetic diversification : Introducing substituents at C-3 or C-8 positions via late-stage functionalization.

- Biological assays : Testing analogs against target enzymes (e.g., acetylcholinesterase) using kinetic assays.

- Computational docking : Mapping steric and electronic interactions with protein active sites (AutoDock Vina, Schrödinger Suite) .

Q. How can researchers address low yields in multi-step this compound syntheses?

Yield optimization involves:

- Intermediate stabilization : Protecting reactive groups (e.g., amines with Boc).

- Catalyst screening : Transition-metal catalysts (Pd(OH)₂) for hydrogenation steps.

- Process intensification : Flow chemistry to enhance heat/mass transfer during cyclocondensation .

Methodological Frameworks

Q. What experimental design principles ensure robustness in this compound studies?

Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Q. How should researchers document contradictions in spectral or bioactivity data?

Use contradiction matrices to tabulate conflicting observations (e.g., NMR shifts vs. X-ray data) and propose mechanistic hypotheses (e.g., tautomerism). Publish raw data in supplementary materials to enable peer validation .

Data Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.